PHT-7.3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

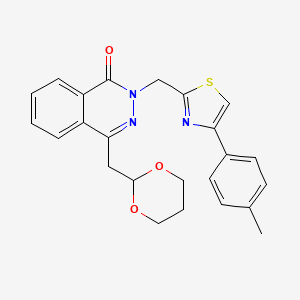

4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-16-7-9-17(10-8-16)21-15-31-22(25-21)14-27-24(28)19-6-3-2-5-18(19)20(26-27)13-23-29-11-4-12-30-23/h2-3,5-10,15,23H,4,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPMVLVIYVAFSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)CC5OCCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PHT-7.3: A Technical Guide to the Selective Inhibition of the Cnk1 PH Domain

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PHT-7.3, a selective inhibitor of the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1). This document details the quantitative binding data, experimental protocols for key validation assays, and the signaling pathways modulated by this compound.

Core Concepts: Targeting a Key Scaffolding Protein in Mutant KRAS Cancers

Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) is a scaffold protein that plays a crucial role in enhancing the efficiency and specificity of Ras signaling pathways, which are critical for cell proliferation, survival, and migration.[1][2] The Pleckstrin Homology (PH) domain of Cnk1 is essential for its function, mediating its localization to the plasma membrane through interactions with phosphoinositides.[1] In cancers driven by mutations in the KRAS gene, the scaffolding function of Cnk1 is particularly important for maintaining the oncogenic signaling output.

This compound is a small molecule inhibitor designed to selectively bind to the PH domain of Cnk1.[1] By occupying this domain, this compound prevents the co-localization of Cnk1 with mutant KRAS at the plasma membrane, thereby disrupting downstream signaling cascades and selectively inhibiting the growth of mutant KRAS-driven cancer cells.[1][3]

Quantitative Data: Binding Affinity and Selectivity of this compound

This compound was identified as a potent and selective inhibitor of the Cnk1 PH domain through a series of screening and optimization steps. Its binding affinity and selectivity have been characterized using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Table 1: Binding Affinity of this compound for the Cnk1 PH Domain [1]

| Compound | Target Domain | Binding Constant (Kd) |

| This compound | Cnk1 PH Domain | 4.7 µM |

Table 2: Selectivity of this compound for Various PH Domains [1]

| PH Domain | Binding Constant (Kd) |

| Cnk1 | 4.7 µM |

| Pdpk1 | > 100 µM |

| Btk | > 100 µM |

| Akt1 | > 100 µM |

| Plekha7 | > 100 µM |

Signaling Pathways and Mechanism of Action

This compound exerts its selective anti-cancer activity by disrupting the Cnk1-mediated scaffolding of key signaling pathways downstream of mutant KRAS. The primary mechanism involves the inhibition of Cnk1's localization to the plasma membrane, which is a prerequisite for its function.

By binding to the Cnk1 PH domain, this compound prevents its interaction with phosphoinositides, leading to the disruption of the following signaling cascades:

-

Raf/Mek/Erk Pathway: Inhibition of Cnk1 scaffolding leads to decreased signaling through this critical cell proliferation pathway in mutant KRAS cells.[1]

-

Rho Pathway: this compound has been shown to inhibit Rho signaling, which is involved in cytoskeletal dynamics and cell migration.[1]

-

RalA/B Pathway: The activity of the RalA/B small GTPases, which are effectors of Ras, is also diminished upon treatment with this compound.[1]

The following diagram illustrates the proposed mechanism of action of this compound.

References

- 1. Item - Supplemental Information from An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 2. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Role of PHT-7.3 in Selectively Inhibiting Mutant KRas Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the KRas oncogene are among the most prevalent drivers of human cancers, yet targeting mutant KRas has proven to be a formidable challenge in drug development. This technical guide delves into the mechanism of PHT-7.3, a small molecule inhibitor that indirectly and selectively targets mutant KRas signaling. This compound achieves this by inhibiting the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1), a critical scaffold protein. This inhibition disrupts the co-localization of CNK1 and mutant KRas at the plasma membrane, leading to the suppression of downstream signaling pathways and the selective inhibition of mutant KRas-driven cancer cell growth. This document provides a comprehensive overview of the quantitative data supporting the efficacy and selectivity of this compound, detailed experimental protocols for its characterization, and visual diagrams of the involved signaling pathways and experimental workflows.

Introduction

The KRas protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Activating mutations in the KRAS gene lead to a constitutively active protein, driving uncontrolled cell growth and tumorigenesis.[1] Despite decades of research, the development of direct KRas inhibitors has been hampered by the protein's high affinity for GTP and its smooth surface, which lacks deep pockets for small molecule binding.

An alternative strategy is to target proteins that are essential for mutant KRas function. One such protein is CNK1, a scaffold protein containing a PH domain that facilitates its localization to the plasma membrane through interactions with phosphoinositides.[2][3] In cancer cells with mutant KRas, CNK1 co-localizes with and is essential for the robust activation of downstream signaling pathways.[4][5]

This compound is a novel small molecule that was identified through molecular modeling and structural modification to selectively bind to the PH domain of CNK1.[2][3] This guide will provide an in-depth analysis of the data and methodologies that underscore the potential of this compound as a selective inhibitor of mutant KRas signaling.

Mechanism of Action of this compound

This compound does not directly bind to KRas. Instead, its mechanism of action is centered on the inhibition of the CNK1 PH domain.[2][3] This targeted inhibition disrupts a critical interaction necessary for the oncogenic function of mutant KRas.

The key steps in the mechanism of action are:

-

Binding to CNK1 PH Domain: this compound selectively binds to the PH domain of CNK1 with a dissociation constant (Kd) of 4.7 μM.[6][7]

-

Disruption of Membrane Localization: This binding prevents the CNK1 PH domain from interacting with phosphoinositides at the plasma membrane.[8][9]

-

Inhibition of CNK1/mutant KRas Co-localization: By preventing the membrane localization of CNK1, this compound disrupts the formation of the CNK1/mutant KRas signaling complex.[4][5]

-

Selective Inhibition of Downstream Signaling: The disruption of this complex selectively blocks the activation of downstream effector pathways in mutant KRas cells, including the Raf/MEK/ERK and Ral/Rho pathways.[3][10]

This indirect approach allows for the selective targeting of cancer cells harboring KRas mutations while sparing cells with wild-type KRas.[2][3]

Quantitative Data

The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and In Vivo Efficacy of this compound

| Parameter | Value | Reference |

| Binding Affinity (Kd) to CNK1 PH Domain | 4.7 µM | [6][7] |

| In Vivo Dosage (Xenograft Models) | 200 mg/kg, i.p., daily | [6] |

Table 2: In Vitro Cell Growth Inhibition (IC50) of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | KRas Status | IC50 (µM) in 2D Culture | IC50 (µM) in 3D Culture |

| A549 | G12S | ~25 | ~15 |

| H441 | G12V | ~25 | ~20 |

| H358 | G12C | ~30 | ~25 |

| Calu-1 | G12C | ~40 | ~30 |

| H1975 | Wild-Type | >100 | >100 |

| H1650 | Wild-Type | >100 | >100 |

Note: IC50 values are approximated from published graphical data.[2][11]

Table 3: In Vitro Cell Growth Inhibition (IC50) of this compound in Colorectal Cancer (CRC) Cell Lines

| Cell Line | KRas Status | IC50 (µM) in 2D Culture | IC50 (µM) in 3D Culture |

| SW480 | G12V | ~35 | Not Reported |

| HT-29 | Wild-Type | >100 | Not Reported |

Note: IC50 values are approximated from published graphical data.[2][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides detailed protocols for the key experiments used to characterize this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding affinity of this compound to the CNK1 PH domain.

-

Instrumentation: Biacore T200 (GE Healthcare)

-

Sensor Chip: CM5 sensor chip

-

Ligand: Recombinant GST-tagged human CNK1 PH domain

-

Analyte: this compound

-

Protocol:

-

Immobilization: The CNK1 PH domain is immobilized on the CM5 sensor chip surface using standard amine coupling chemistry.

-

Analyte Injection: A series of concentrations of this compound (e.g., 0.1 to 100 µM) in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor chip surface.

-

Data Collection: The change in resonance units (RU) is monitored in real-time to measure the association and dissociation of this compound.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Western Blotting for Downstream Signaling Analysis

Western blotting is employed to assess the effect of this compound on the phosphorylation status of key proteins in the KRas downstream signaling pathways.

-

Cell Culture and Treatment:

-

Seed mutant KRas (e.g., A549) and wild-type KRas (e.g., H1975) cells in 6-well plates.

-

Once cells reach 70-80% confluency, treat with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 24 hours).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of this compound to CNK1 in a cellular context.

-

Cell Treatment:

-

Treat intact cells (e.g., A549) with this compound or vehicle control for a defined period (e.g., 1-2 hours).

-

-

Thermal Challenge:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

-

Cell Lysis and Protein Separation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

-

-

Protein Detection:

-

Analyze the soluble protein fraction by Western blotting using an anti-CNK1 antibody.

-

-

Data Analysis:

-

A shift in the melting curve of CNK1 to a higher temperature in the presence of this compound indicates target engagement and stabilization.

-

Summary and Future Directions

This compound represents a promising therapeutic strategy for cancers driven by mutant KRas. By targeting the PH domain of CNK1, this compound circumvents the difficulties of directly inhibiting KRas and achieves selectivity for mutant-driven cancer cells. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound and other inhibitors of the CNK1-KRas axis.

Future research should focus on:

-

Optimizing the potency and pharmacokinetic properties of this compound analogs.

-

Investigating the efficacy of this compound in a broader range of KRas-mutant cancer models, including patient-derived xenografts.

-

Exploring combination therapies to enhance the anti-tumor activity of this compound.

-

Further elucidating the role of CNK1 in other cellular processes to anticipate potential off-target effects.

This in-depth technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of KRas-targeted cancer therapy. The continued exploration of indirect inhibitory strategies, such as the one employed by this compound, holds great promise for the development of effective treatments for patients with KRas-mutant cancers.

References

- 1. KRAS-mutation status dependent effect of zoledronic acid in human non-small cell cancer preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310) [thermofisher.com]

- 5. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CNKSR1 serves as a scaffold to activate an EGFR phosphatase via exclusive interaction with RhoB-GTP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

The CNK1 Inhibitor PHT-7.3: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of PHT-7.3, a selective small molecule inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1) pleckstrin homology (PH) domain. This compound has demonstrated promising preclinical activity as a selective inhibitor of mutant KRAS-driven cancers. This document details the discovery, mechanism of action, quantitative preclinical data, and key experimental protocols related to the development of this compound.

Introduction: Targeting the Undruggable KRAS

Mutations in the KRAS proto-oncogene are among the most prevalent drivers of human cancers, yet KRAS has long been considered an "undruggable" target. The discovery of this compound represents a novel strategy to indirectly target mutant KRAS by inhibiting a critical scaffolding protein, CNK1. CNK1 enhances the efficiency of Ras signaling pathways, and its inhibition has been shown to selectively impede the growth of cancer cells harboring KRAS mutations.[1][2]

Discovery and Development of this compound

This compound was identified through a rational drug design approach involving molecular modeling and structural modifications of a parent compound.[1] The primary goal was to develop a small molecule that could selectively bind to the PH domain of CNK1. This domain is crucial for the co-localization of CNK1 with mutant KRAS at the plasma membrane, a key step in the activation of downstream oncogenic signaling.[1]

Quantitative Data Summary

The preclinical efficacy of this compound has been characterized by its binding affinity to the CNK1 PH domain and its inhibitory effects on cancer cell growth.

| Data Point | Value | Cell Lines/Conditions | Reference |

| Binding Affinity (Kd) | 4.7 µM | Cnk1 PH domain | [1] |

| IC50 (2D Growth) | >100 µM | Normal mouse and human fibroblasts, pancreatic duct, lung, colon, and myoblast cells | [1] |

| IC50 (2D Growth) | See Waterfall Plot (Figure 4 in original paper) | Panel of non-small cell lung cancer (NSCLC) cell lines | [1] |

| In Vivo Efficacy | Cytostatic Antitumor Activity | A549 (mut-KRas G12S) and H441 (mut-KRas G12V) xenografts (200 mg/kg, i.p. daily for 20 days) | [1][3] |

| In Vivo Inefficacy | No Antitumor Activity | H1975 (wt-KRas) NSCLC xenograft | [4] |

Specific IC50 values for the panel of NSCLC cell lines are graphically represented in the waterfall plot in the primary publication by Indarte M, et al. Cancer Res. 2019. For precise numerical data, readers are directed to the supplementary materials of this publication.

Mechanism of Action and Signaling Pathway

This compound exerts its selective anti-cancer effects by physically binding to the PH domain of CNK1.[1] This interaction prevents the recruitment of CNK1 to the plasma membrane, thereby disrupting its co-localization with mutant KRAS.[1] The inhibition of this crucial interaction leads to the downregulation of multiple downstream signaling pathways that are aberrantly activated in mutant KRAS cancers. These include the Raf/Mek/Erk, Rho, and RalA/B signaling cascades.[2][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

CNK1 PH Domain Binding Assays

Isothermal Titration Calorimetry (ITC):

ITC was employed to measure the binding affinity of this compound to the CNK1 PH domain.

-

Protein and Ligand Preparation: Recombinant CNK1 PH domain was purified and dialyzed against the experimental buffer. This compound was dissolved in the same buffer to ensure no buffer mismatch artifacts.

-

ITC Instrument Setup: A MicroCal ITC200 calorimeter was used. The sample cell was loaded with the CNK1 PH domain protein, and the titration syringe was filled with the this compound solution.

-

Titration: A series of small injections of the this compound solution were made into the sample cell containing the CNK1 PH domain.

-

Data Analysis: The heat changes associated with each injection were measured and integrated to generate a binding isotherm. This isotherm was then fitted to a single-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Surface Plasmon Resonance (SPR):

SPR was used to confirm the binding of this compound to the CNK1 PH domain and to assess its ability to displace phosphoinositide binding.

-

Sensor Chip Preparation: A CM5 sensor chip was activated, and the purified GST-tagged CNK1 PH domain was immobilized on the chip surface.

-

Binding Analysis: A solution of this compound was flowed over the sensor chip surface, and the change in the refractive index, indicative of binding, was monitored in real-time.

-

Displacement Assay: To determine if this compound could displace the natural ligand of the PH domain, the chip was first saturated with PtdIns(3,4,5)P3, followed by the injection of this compound. A decrease in the SPR signal indicated the displacement of PtdIns(3,4,5)P3.[6]

Cell Viability Assays

2D Cell Growth Assay (XTT):

The effect of this compound on the viability of cancer cell lines grown in a monolayer was assessed using the XTT assay.

-

Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound or vehicle control for 72 hours.

-

XTT Reagent Addition: The XTT reagent was added to each well, and the plates were incubated to allow for the conversion of the tetrazolium salt to a formazan product by metabolically active cells.

-

Absorbance Measurement: The absorbance of the formazan product was measured using a plate reader.

-

Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined by non-linear regression analysis.

3D Spheroid Growth Assay:

To assess the effect of this compound on anchorage-independent growth, a hallmark of cancer, 3D spheroid growth assays were performed.

-

Spheroid Formation: HCT-116 colon cancer cells were cultured under non-adherent conditions to allow for the formation of 3D spheroids over 48 hours.

-

Compound Treatment: Spheroids were then treated with this compound or a vehicle control.

-

Growth Monitoring: The growth of the spheroids was monitored over time by microscopy and image analysis to measure changes in spheroid size and morphology.

In Vivo Xenograft Studies

The antitumor activity of this compound was evaluated in mouse xenograft models.

-

Cell Implantation: Human cancer cell lines (A549, H441, or H1975) were subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Drug Administration: Mice were treated daily with this compound (200 mg/kg) administered via intraperitoneal (i.p.) injection for 20-21 days. A control group received vehicle injections.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Data Analysis: The change in tumor volume over time was compared between the this compound-treated and vehicle-treated groups to determine the antitumor efficacy.

Conclusion

This compound is a novel and selective inhibitor of the CNK1 PH domain that has demonstrated significant preclinical potential for the treatment of mutant KRAS-driven cancers. Its unique mechanism of action, which involves the disruption of the CNK1-mutant KRAS interaction at the plasma membrane, offers a promising new therapeutic strategy for a patient population with high unmet medical need. Further investigation and clinical development of this compound and similar compounds are warranted.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Synthesis, Biological Evaluation, and Binding Mode of a New Class of Oncogenic K‐Ras4b Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification and validation of a novel signature for prediction the prognosis and immunotherapy benefit in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journal.waocp.org [journal.waocp.org]

PHT-7.3: A Technical Guide to its Specificity for Mutant KRas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PHT-7.3, a selective inhibitor targeting the pleckstrin homology (PH) domain of the connector enhancer of kinase suppressor of Ras 1 (Cnk1). A significant body of evidence demonstrates this compound's specificity for cancer cells harboring mutant KRas (mut-KRas) over those with wild-type KRas (wt-KRas), offering a promising therapeutic avenue for a notoriously challenging oncogenic driver.

Mechanism of Action: Indirect Inhibition of Mutant KRas

This compound does not directly bind to KRas. Instead, it selectively targets the PH domain of Cnk1, a scaffold protein crucial for the efficient signaling of Ras pathways.[1][2] The binding of this compound to the Cnk1 PH domain has a dissociation constant (Kd) of 4.7 μM.[1][3] This interaction prevents the co-localization of Cnk1 with mutant KRas at the plasma membrane.[2][4] Consequently, the downstream signaling cascades driven by mutant KRas, including the Raf/Mek/Erk, Rho, and RalA/B pathways, are inhibited.[2] This selective disruption of the Cnk1-mutant KRas interaction leads to the inhibition of cancer cell and tumor growth in mut-KRas contexts, with minimal effects on cells with wild-type KRas.[2][3][4]

Quantitative Data: Specificity of this compound for Mutant KRas

The selectivity of this compound for mutant KRas-driven cancer cells is evident from in vitro cell growth inhibition assays. The half-maximal inhibitory concentrations (IC50) of this compound are significantly lower in non-small cell lung cancer (NSCLC) cell lines with KRas mutations compared to those with wild-type KRas.

| Cell Line | KRas Status | 2D Growth IC50 (µM) | 3D Growth (Soft Agar) IC50 (µM) |

| H441 | G12V | ~25 | ~10 |

| A549 | G12S | ~30 | ~15 |

| H358 | G12C | ~40 | ~20 |

| H2122 | G12C | ~50 | ~25 |

| H1792 | G12C | >100 | ~40 |

| H2009 | G12A | >100 | ~50 |

| Calu-1 | G12C | >100 | >100 |

| H1975 | wild-type | >100 | >100 |

| H522 | wild-type | >100 | >100 |

| H1650 | wild-type | >100 | >100 |

| H1993 | wild-type | >100 | >100 |

Data adapted from Indarte M, et al. Cancer Res. 2019 Jun 15;79(12):3100-3111 and its correction.[5][6]

In vivo studies further corroborate this specificity. This compound demonstrated cytostatic antitumor activity in xenograft models using mut-KRas(G12S) A549 and mut-KRas(G12V) H441 cells. In contrast, no significant antitumor activity was observed in xenografts with wt-KRas H1975 cells.[4]

Experimental Protocols

Anchorage-Independent Growth (Soft Agar) Assay

This assay is a stringent method for evaluating the malignant transformation of cells and their potential for tumorigenicity.

References

The Structural Basis for PHT-7.3's Interaction with the Cnk1 PH Domain: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the structural and molecular interactions between the small molecule inhibitor PHT-7.3 and the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Cnk1 scaffold protein, particularly in the context of mutant KRAS-driven cancers.

Executive Summary

Cnk1 is a scaffold protein that plays a crucial role in organizing and enhancing the efficiency of Ras signaling pathways.[1][2][3] Its PH domain is critical for its localization to the plasma membrane through interactions with phosphoinositides, a key step in its function.[1][3] The small molecule this compound has been identified as a selective inhibitor of the Cnk1 PH domain.[4] This guide details the binding affinity, selectivity, and structural basis of this interaction, providing a foundation for further drug development efforts. This compound binds to the Cnk1 PH domain with micromolar affinity and competitively displaces the natural ligand, phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3).[1][5] This inhibitory action disrupts the co-localization of Cnk1 with mutant KRAS at the plasma membrane, leading to the selective inhibition of mutant KRAS-dependent cell growth and signaling.[1][6][7]

Quantitative Analysis of this compound and Cnk1 PH Domain Interaction

The binding affinity and selectivity of this compound for the Cnk1 PH domain have been characterized using various biophysical techniques. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound and Related Compounds to Cnk1 PH Domain

| Compound | Binding Affinity (Kd) to Cnk1 PH Domain | Method |

| This compound | 4.7 µM | Surface Plasmon Resonance (SPR) |

Data sourced from Indarte M, et al. Cancer Res. 2019.[1][4]

Table 2: Selectivity of this compound for Cnk1 PH Domain

| PH Domain | Relative Binding of this compound |

| Cnk1 | High |

| Pdpk1 | Low |

| Btk | Low |

| Akt1 | Low |

| Plekha7 | Low |

Data qualitatively described in Indarte M, et al. Cancer Res. 2019.[1][5]

Table 3: Cellular Activity of this compound

| Cell Line | KRAS Status | Effect of this compound |

| A549 | mut-KRas(G12S) | Cytostatic antitumor activity |

| H441 | mut-KRas(G12V) | Cytostatic antitumor activity |

| H1975 | wt-KRas | No significant effect |

Data sourced from Indarte M, et al. Cancer Res. 2019 and other sources.[1][6]

Structural Basis of Interaction: A Molecular Perspective

The structural basis for the interaction between this compound and the Cnk1 PH domain has been elucidated through molecular modeling and docking studies.[2][5][8] A structural model of the Cnk1 PH domain was constructed using the known structure of a related PH domain (PDB ID: 1U27) as a template.[2][5][8] Docking simulations with this compound revealed that the compound binds to the same pocket on the PH domain that recognizes the inositol phosphate headgroup of phosphoinositides.[5][8]

Specifically, this compound, a dioxane analog, is predicted to bury into a pocket that is occupied by the phosphate at the 4-position of the inositol ring of the natural ligand, Ins(1,3,4,5)P4.[5][8] This direct competition for the phosphoinositide binding site explains the ability of this compound to displace PtdIns(3,4,5)P3 from the Cnk1 PH domain.[1][5] This competitive inhibition prevents the recruitment of Cnk1 to the plasma membrane, thereby disrupting its scaffolding function in the mutant KRAS signaling pathway.[1][6][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction between this compound and the Cnk1 PH domain.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is utilized to measure the binding affinity of different phosphoinositides to the Cnk1 PH domain.

-

Protein: Recombinant Cnk1 PH domain.

-

Ligands: DiC8 phosphoinositide phosphates.

-

Procedure:

-

A solution of the Cnk1 PH domain (30 µM) is placed in the sample cell of the calorimeter.[5][8]

-

The corresponding phosphoinositide ligand (0 to 300 µM) is loaded into the injection syringe.[5][8]

-

The ligand is titrated into the protein solution in a series of small injections.

-

The heat change associated with each injection is measured.

-

The resulting data is fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

-

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is employed to measure the binding kinetics and affinity of this compound to the Cnk1 PH domain and its ability to displace PtdIns(3,4,5)P3.

-

Protein: GST-tagged Cnk1 PH domain.

-

Analytes: PHT-7.0, this compound, PHT-710, and PtdIns(3,4,5)P3.

-

Procedure for Direct Binding Assay:

-

The GST-tagged Cnk1 PH domain is immobilized on a sensor chip.

-

Different concentrations of the small molecule inhibitors (e.g., this compound) are flowed over the sensor surface.

-

The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is monitored in real-time.

-

Association and dissociation rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated.

-

-

Procedure for Displacement Assay:

-

The GST-tagged Cnk1 PH domain is immobilized on the sensor chip.

-

A solution containing PtdIns(3,4,5)P3 is flowed over the surface to establish a baseline binding signal.

-

A solution containing both PtdIns(3,4,5)P3 and a specific concentration of this compound (e.g., 50 µM) is then injected.[5][8]

-

A decrease in the SPR signal indicates the displacement of PtdIns(3,4,5)P3 from the Cnk1 PH domain by this compound.

-

Cell Viability Assay (XTT Assay)

The XTT assay is used to determine the effect of this compound on the proliferation of cancer cells.

-

Cells: Various mutant KRAS and wild-type KRAS cancer cell lines.

-

Reagent: this compound.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are treated with a range of concentrations of this compound for 72 hours.[1]

-

After the incubation period, the XTT reagent is added to each well.

-

The absorbance is measured at a specific wavelength to quantify the formation of the formazan product, which is proportional to the number of viable cells.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated.

-

Visualizations

The following diagrams illustrate the Cnk1 signaling pathway and the experimental workflow for characterizing the this compound interaction.

Caption: Cnk1 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for characterizing this compound's interaction.

References

- 1. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Collection - Data from An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - Cancer Research - Figshare [aacr.figshare.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of PHT-7.3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of PHT-7.3, a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain. This compound has emerged as a promising agent for targeting cancers driven by mutant KRAS, a notoriously challenging oncogene. This document synthesizes available data on its pharmacokinetics, pharmacodynamics, mechanism of action, and the experimental protocols used in its preclinical evaluation.

Pharmacokinetics (PK)

Detailed quantitative pharmacokinetic parameters for this compound in preclinical models are not extensively available in the public domain. However, the primary research literature describes this compound as having "good in vivo pharmacokinetic properties," which supported its selection for further in vivo evaluation.[1] The primary route of administration in preclinical xenograft models has been intraperitoneal (i.p.) injection.[1][2]

Table 1: Summary of Available Pharmacokinetic Information

| Parameter | Value | Species/Model | Route of Administration | Source |

| Dosing | 200 mg/kg, daily | Female NOD-SCID mice | Intraperitoneal (i.p.) | [1][2] |

| Formulation | In DMSO, PEG300, Tween-80, and Saline | N/A | N/A | [1] |

| Half-life (t½) | Not Reported | N/A | N/A | |

| Clearance (CL) | Not Reported | N/A | N/A | |

| Volume of Distribution (Vd) | Not Reported | N/A | N/A | |

| Bioavailability (F) | Not Reported | N/A | N/A |

Note: This table will be updated as more specific quantitative pharmacokinetic data becomes publicly available.

Pharmacodynamics (PD)

The pharmacodynamics of this compound are characterized by its selective inhibition of the growth of cancer cells harboring KRAS mutations.

This compound demonstrates potent and selective cytostatic effects on mutant KRAS non-small cell lung cancer (NSCLC) cell lines, particularly in 3D (anchorage-independent) growth conditions, which more closely mimic in vivo tumor growth. In contrast, it has minimal effect on wild-type (wt) KRAS NSCLC cells and various normal human and mouse cell lines, where the IC50 values are generally greater than 100 µM.[2][3]

Table 2: In Vitro IC50 Values of this compound in NSCLC Cell Lines (3D Growth in Soft Agarose)

| Cell Line | KRAS Status | IC50 (µM) |

| A549 | G12S | ~10 |

| H441 | G12V | ~15 |

| H358 | G12C | ~20 |

| H2009 | G12A | ~25 |

| H727 | G12V | ~30 |

| H1975 | wt | >100 |

| H460 | wt | >100 |

| Calu-3 | wt | >100 |

Data is estimated from graphical representations in the source literature and should be considered approximate.[2][3]

In preclinical xenograft models using immunodeficient mice, this compound has demonstrated significant, selective antitumor activity against mutant KRAS tumors.

Table 3: In Vivo Efficacy of this compound in NSCLC Xenograft Models

| Xenograft Model | KRAS Status | Dosing Regimen | Outcome |

| A549 | G12S | 200 mg/kg, i.p., daily for 20 days | Cytostatic antitumor activity |

| H441 | G12V | 200 mg/kg, i.p., daily for 20 days | Cytostatic antitumor activity |

| H1975 | wt | 200 mg/kg, i.p., daily for up to 20 days | No significant antitumor activity |

Mechanism of Action & Signaling Pathways

This compound's mechanism of action is centered on its ability to bind selectively to the PH domain of Cnk1 with a dissociation constant (Kd) of 4.7 µM.[1][2] This interaction prevents the co-localization of Cnk1 with mutant KRAS at the plasma membrane, which is a critical step for the efficient propagation of oncogenic KRAS signaling. By disrupting this interaction, this compound effectively inhibits downstream effector pathways, including the Ral and Rho signaling cascades, leading to a reduction in cancer cell proliferation and tumor growth.[2][3]

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

This assay is crucial for assessing the tumorigenic potential of cells and the efficacy of anticancer agents in a 3D environment.

-

Preparation of Agar Layers: A base layer of 0.6% agarose in complete cell culture medium is prepared in 6-well plates.

-

Cell Seeding: NSCLC cells are trypsinized, counted, and resuspended in 0.3% agarose in complete medium at a density of 5,000 cells per well. This cell suspension is then layered on top of the base agar layer.

-

Treatment: this compound is added to the top layer of medium at various concentrations. The medium is replaced every 3-4 days with fresh medium containing the compound.

-

Incubation: Plates are incubated at 37°C in a humidified 5% CO2 incubator for 14-21 days, allowing for colony formation.

-

Quantification: Colonies are stained with a solution of crystal violet. The number and size of colonies are quantified using an imaging system and software. The IC50 is calculated as the concentration of this compound that inhibits colony formation by 50% compared to a vehicle-treated control.

This protocol outlines the in vivo evaluation of this compound's antitumor efficacy.

-

Animal Model: Female NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice, typically 6-8 weeks old, are used.

-

Cell Implantation: A549 or H441 cells are harvested during their exponential growth phase. A suspension of 5 x 10^6 cells in a 1:1 mixture of serum-free medium and Matrigel is subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into control and treatment groups.

-

Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at a dose of 200 mg/kg daily. The vehicle control group receives the formulation solution without this compound.

-

Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is concluded after a defined period (e.g., 20 days) or when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis (e.g., Western blot).

Caption: Workflow for in vivo xenograft studies of this compound.

References

The CNK1 Inhibitor PHT-7.3: A Promising Anti-Tumor Agent Selectively Targeting Mutant KRAS Cancers

An In-depth Technical Guide on the Initial Preclinical Studies of PHT-7.3's Anti-Tumor Activity

For researchers, scientists, and drug development professionals, this whitepaper provides a comprehensive overview of the initial preclinical investigations into this compound, a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain. This compound has demonstrated significant anti-tumor activity, particularly in cancers driven by mutations in the KRAS oncogene. This document details the quantitative data from key experiments, provides in-depth experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Executive Summary

Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] Despite decades of research, directly targeting mutant KRAS has proven challenging. This compound represents a novel therapeutic strategy by targeting Cnk1, a scaffold protein essential for the efficient signaling of mutant KRAS.[2][3] Initial studies have shown that this compound selectively inhibits the growth of cancer cells harboring KRAS mutations while having minimal effect on cells with wild-type KRAS.[3] This selective activity is attributed to its ability to bind to the PH domain of Cnk1, thereby disrupting its interaction with the cell membrane and preventing the formation of a signaling complex with mutant KRAS.[3][4] The preclinical data presented herein underscore the potential of this compound as a targeted therapy for a significant patient population with currently limited treatment options.

Data Presentation

The anti-tumor activity of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings from these initial studies.

Table 1: In Vitro Cell Viability (IC50) of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | KRAS Mutation Status | IC50 (µM) for 2D Growth | IC50 (µM) for 3D Growth (Soft Agar) |

| A549 | G12S | 18.5 | 10.5 |

| H441 | G12V | 25.0 | 15.0 |

| H358 | G12C | 22.0 | 12.5 |

| H727 | G12V | 28.0 | 18.0 |

| H460 | Q61H | 35.0 | 20.0 |

| H1792 | G12C | 26.0 | 14.0 |

| Calu-1 | G12D | 30.0 | 16.5 |

| H1975 | Wild-Type | >100 | >100 |

| H226 | Wild-Type | >100 | >100 |

| H522 | Wild-Type | >100 | >100 |

Data extracted from Indarte M, et al. Cancer Res. 2019.[2]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in NSCLC Xenograft Models

| Xenograft Model | KRAS Mutation Status | Treatment | Tumor Growth Inhibition (%) | Observations |

| A549 | G12S | This compound (200 mg/kg, i.p., daily) | ~50% | Cytostatic anti-tumor activity |

| H441 | G12V | This compound (200 mg/kg, i.p., daily) | ~45% | Cytostatic anti-tumor activity |

| H1975 | Wild-Type | This compound (200 mg/kg, i.p., daily) | No significant effect | Selective for mutant KRAS |

Data extracted from Indarte M, et al. Cancer Res. 2019.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this report are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (2D and 3D Growth)

Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50).

Protocol:

-

Cell Culture: Human NSCLC cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

2D Growth Assay:

-

Cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well.

-

After 24 hours, cells were treated with a serial dilution of this compound or vehicle control (DMSO).

-

Following a 72-hour incubation, cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Absorbance was measured at 570 nm using a microplate reader.

-

IC50 values were calculated from dose-response curves.

-

-

3D Growth (Soft Agar) Assay:

-

A base layer of 0.6% agar in complete medium was prepared in 6-well plates.

-

Cells (8,000 per well) were suspended in 0.3% agar in complete medium and layered on top of the base agar.

-

This compound or vehicle control was added to the top layer.

-

Plates were incubated for 14-21 days until colonies formed.

-

Colonies were stained with crystal violet and counted.

-

IC50 values were determined based on the reduction in colony formation.[2][4][5][6]

-

Western Blot Analysis

Objective: To assess the effect of this compound on the activation of downstream effectors in the KRAS signaling pathway.

Protocol:

-

Cell Lysis: Cancer cells were treated with this compound at various concentrations for 24 hours. Cells were then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

Gel Electrophoresis: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE on 4-12% Bis-Tris gels.

-

Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was then incubated overnight at 4°C with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., p-Erk, Erk, p-Akt, Akt), as well as RalA-GTP and RhoA-GTP.

-

After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[7][8][9][10][11]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Animal Model: Female athymic nude mice (4-6 weeks old) were used for the study.

-

Tumor Implantation: 1 x 10^6 A549, H441, or H1975 cells in a 1:1 mixture of media and Matrigel were injected subcutaneously into the flank of each mouse.

-

Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment and control groups (n=10 mice/group).

-

This compound Administration: this compound was administered intraperitoneally (i.p.) daily at a dose of 200 mg/kg for 20-21 days. The control group received the vehicle solution.

-

Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length x width²)/2.

-

Endpoint: The study was concluded after the treatment period, and tumors were excised for further analysis.[12][13][14][15]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in mutant KRAS cancer cells.

Experimental Workflow Diagram

Caption: Overall experimental workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

The initial studies on this compound provide compelling evidence for its selective anti-tumor activity against cancers driven by KRAS mutations. By targeting the PH domain of the scaffold protein Cnk1, this compound disrupts the oncogenic signaling cascade initiated by mutant KRAS, leading to a cytostatic effect on tumor growth.[2][3] The in vitro data clearly demonstrate a significant difference in sensitivity between mutant and wild-type KRAS cell lines, and this selectivity is mirrored in the in vivo xenograft models.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

-

Pharmacokinetic and Pharmacodynamic Profiling: A more detailed analysis of the drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-dependent effects on the target pathway in vivo.

-

Combination Therapies: Investigating the synergistic effects of this compound with other targeted agents or standard-of-care chemotherapies to enhance anti-tumor efficacy and overcome potential resistance mechanisms.

-

Biomarker Development: Identifying predictive biomarkers beyond KRAS mutation status that can help select patients most likely to respond to this compound treatment.

-

Toxicology Studies: Comprehensive safety and toxicology assessments are necessary before advancing to clinical trials.

References

- 1. Synthesis, Biological Evaluation, and Binding Mode of a New Class of Oncogenic K‐Ras4b Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. CNKSR1 serves as a scaffold to activate an EGFR phosphatase via exclusive interaction with RhoB-GTP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Western Blot Protocol | Proteintech Group [ptglab.com]

- 8. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western blot protocol | Abcam [abcam.com]

- 10. bu.edu [bu.edu]

- 11. cytivalifesciences.com [cytivalifesciences.com]

- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of PHT-7.3 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of PHT-7.3, a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) Pleckstrin Homology (PH) domain, in xenograft models. This compound has demonstrated antitumor activity by selectively inhibiting the growth of mutant KRAS cancer cells.[1][2][3][4]

Mechanism of Action

This compound selectively binds to the PH domain of Cnk1, preventing its co-localization with mutant KRAS at the plasma membrane.[2][3][4] This disruption of the Cnk1-mutant KRAS interaction inhibits downstream signaling pathways, including the Raf/Mek/Erk, Rho, and RalA/B pathways, which are crucial for cancer cell proliferation, survival, and migration.[2][3][5][6] Notably, this compound shows little effect on wild-type KRAS cells, making it a targeted therapy for cancers driven by KRAS mutations.[2][3]

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits mutant KRAS signaling by targeting the Cnk1 PH domain.

Quantitative Data Summary

The antitumor activity of this compound has been evaluated in non-small cell lung cancer (NSCLC) xenograft models. The following table summarizes the key findings.

| Xenograft Model | KRAS Mutation | Treatment | Dosage | Administration Route | Duration | Outcome |

| A549 NSCLC | G12S | This compound | 200 mg/kg | Intraperitoneal (i.p.) | 20 days (daily) | Cytostatic antitumor activity |

| H441 NSCLC | G12V | This compound | 200 mg/kg | Intraperitoneal (i.p.) | 20 days (daily) | Cytostatic antitumor activity |

| H1975 NSCLC | Wild-Type | This compound | 200 mg/kg | Intraperitoneal (i.p.) | Up to 20 days (daily) | No significant antitumor activity |

Experimental Protocols

This compound Formulation for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO at a concentration of 62.5 mg/mL.

-

To prepare the final working solution (e.g., 1 mL), add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.

-

Mix the solution thoroughly until it is homogenous.

-

Add 50 µL of Tween-80 to the mixture and mix again until evenly distributed.

-

Add 450 µL of saline to the solution to reach the final volume of 1 mL.

-

Ensure the final solution is clear before administration. This protocol yields a solution with a this compound concentration of 6.25 mg/mL.[1]

Note: For continuous dosing periods exceeding half a month, an alternative formulation using corn oil may be considered.[1]

In Vivo Administration of this compound in Xenograft Models

This protocol outlines the procedure for establishing xenograft tumors and administering this compound.

Animal Model:

-

Female NOD-SCID mice are a suitable model for establishing xenografts.[1]

Xenograft Establishment:

-

Culture mutant KRAS cancer cell lines (e.g., A549 or H441) under standard conditions.

-

Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension into the flank of the NOD-SCID mice.

-

Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (length x width²) / 2.

This compound Administration:

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound at a dosage of 200 mg/kg daily via intraperitoneal injection.[1][4]

-

Treat the control group with the vehicle solution (DMSO, PEG300, Tween-80, and saline without this compound).

-

Continue the treatment for a period of 20 days.[1]

-

Monitor tumor volume and body weight of the mice regularly throughout the study.

-

At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., western blotting to assess downstream signaling).

Experimental Workflow

Caption: Workflow for this compound administration in a xenograft model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

Techniques for Assessing PHT-7.3's Inhibition of KRas Signaling In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRas is a frequently mutated oncogene in human cancers, making it a prime target for therapeutic intervention. However, its smooth surface and high affinity for GTP have rendered it a challenging target for small molecule inhibitors. PHT-7.3 is a novel small molecule inhibitor that indirectly targets mutant KRas by binding to the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1][2] Cnk1 is a scaffold protein that facilitates the proper localization and activation of mutant KRas at the plasma membrane.[1] By binding to the Cnk1 PH domain, this compound disrupts the Cnk1-mutant KRas interaction, leading to the inhibition of downstream signaling and the selective growth inhibition of mutant KRas-driven cancer cells.[1][3]

These application notes provide detailed protocols for in vitro techniques to assess the efficacy of this compound in inhibiting KRas signaling.

Mechanism of Action of this compound

This compound acts by binding to the PH domain of Cnk1, a key scaffolding protein in the KRas signaling pathway. This binding event prevents the co-localization of Cnk1 with mutant KRas at the cell's plasma membrane.[1] The disruption of this interaction is critical, as the Cnk1-KRas complex is essential for the efficient propagation of downstream signals that drive cell proliferation and survival in mutant KRas cancers.[4] Consequently, this compound selectively impedes the signaling cascade initiated by mutant KRas.[1]

References

- 1. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Proper Storage and Handling of PHT-7.3: Application Notes and Protocols for a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHT-7.3 is a selective inhibitor of the pleckstrin homology (PH) domain of the connector enhancer of kinase suppressor of Ras 1 (Cnk1), a scaffold protein crucial for mutant KRAS signaling.[1][2] This document provides detailed application notes and protocols for the proper storage, handling, and use of this compound in a laboratory setting. Adherence to these guidelines is essential to ensure the compound's stability, potency, and the reproducibility of experimental results.

Chemical and Physical Properties

This compound is a light yellow to yellow solid compound.[1] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value |

| Chemical Name | 4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-2-thiazolyl]methyl]-1(2H)-Phthalazinone |

| Molecular Formula | C₂₄H₂₃N₃O₃S |

| Molecular Weight | 433.52 g/mol |

| CAS Number | 1614225-93-2 |

| Appearance | Light yellow to yellow solid |

| Solubility | DMSO: 62.5 mg/mL (144.17 mM) |

Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

| Form | Storage Temperature | Shelf Life |

| Solid Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In DMSO | -80°C | 6 months |

| -20°C | 1 month |

Note: this compound solutions in DMSO are hygroscopic. It is recommended to use freshly opened DMSO for preparing stock solutions and to aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles and exposure to moisture.

Handling and Safety Precautions

This compound should be handled in a laboratory environment by trained personnel. Standard personal protective equipment (PPE) should be worn, including:

-

Gloves: Chemical-resistant gloves.

-

Eye Protection: Safety glasses or goggles.

-

Lab Coat: A standard laboratory coat.

-

Respiratory Protection: A mask is recommended, especially when handling the powder form to avoid inhalation.

General handling guidelines include:

-

Avoid direct contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

In case of accidental contact, wash the affected area with copious amounts of water. Seek medical attention if irritation persists.

Mechanism of Action and Signaling Pathway

This compound selectively binds to the PH domain of Cnk1 (also known as CNKSR1) with a dissociation constant (Kd) of 4.7 μM. Cnk1 is a scaffold protein that facilitates the assembly of signaling complexes downstream of Ras. By binding to the Cnk1 PH domain, this compound prevents the co-localization of Cnk1 with mutant KRAS at the plasma membrane, thereby inhibiting downstream signaling pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. This selective inhibition of mutant KRAS signaling leads to reduced cancer cell growth and proliferation.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

-

Stock Solution (10 mM):

-

To prepare a 10 mM stock solution, dissolve 4.34 mg of this compound powder in 1 mL of anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution. The solution should be clear and light yellow.

-

Store the stock solution in single-use aliquots at -80°C for up to 6 months.

-

-

Working Solutions for In Vitro Assays:

-

Prepare fresh working solutions for each experiment by diluting the 10 mM stock solution in the appropriate cell culture medium.

-

It is recommended to perform a serial dilution to achieve the desired final concentrations.

-

The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

-

Cell Viability Assay (MTT-based)

This protocol is adapted for a 96-well plate format to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Cancer cell line of interest (e.g., A549 with KRAS G12S mutation)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

References

Application Notes and Protocols for PHT-7.3 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHT-7.3 is a selective inhibitor of the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1).[1] By binding to the CNK1 PH domain, this compound effectively disrupts its interaction with mutant KRAS at the plasma membrane, leading to the inhibition of downstream signaling pathways. This targeted action makes this compound a valuable tool for investigating mutant KRAS-driven cancers and for potential therapeutic development. These application notes provide a detailed, step-by-step guide for the dissolution and use of this compound in in vitro cell culture experiments.

Data Presentation

The following table summarizes the key quantitative data for this compound:

| Property | Value | Reference |

| Molecular Weight | 433.52 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1] |

| Solubility in DMSO | 62.5 mg/mL (144.17 mM) | [1] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |

| Storage (Stock Solution) | -80°C for 6 months, -20°C for 1 month | [1] |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use.

-

Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.335 mg of this compound.

-

Dissolution:

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 4.335 mg of this compound, add 1 mL of DMSO.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

-

Sonication (if necessary): If the this compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 10-15 minutes.[1] Visually inspect the solution to ensure no particulate matter remains.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

-

Preparation of this compound Working Solutions for Cell Culture

This protocol outlines the dilution of the this compound stock solution to final working concentrations for treating cells in culture. It is critical to maintain a low final concentration of DMSO to prevent solvent-induced cytotoxicity.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile, pre-warmed cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

-

Determine Final Working Concentrations: Decide on the range of final concentrations of this compound you wish to test in your experiment.

-

Serial Dilution Strategy: Plan a serial dilution scheme to achieve the desired final concentrations while keeping the final DMSO concentration at or below 0.1-0.5%. A vehicle control (medium with the same final concentration of DMSO without this compound) must be included in all experiments.

-

Example Dilution for a Final Concentration of 10 µM:

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium to create a 100 µM intermediate solution.

-

Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture wells containing your cells and medium. To achieve a 10 µM final concentration in a well containing 1 mL of medium, add 10 µL of a 1 mM intermediate solution or 1 µL of the 10 mM stock solution. Ensure the final DMSO concentration remains within the non-toxic range for your specific cell line.

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to a separate set of wells. For the example above, you would add 1 µL of DMSO to 1 mL of medium.

-

Treatment: Gently mix the contents of the wells after adding the this compound working solution or vehicle control. Incubate the cells for the desired experimental duration.

Mandatory Visualization

Caption: this compound inhibits mutant KRAS signaling by binding to the CNK1 PH domain.

References

Application of PHT-7.3 in studying KRas-mutant cancer cell lines.

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Activating mutations in the KRAS proto-oncogene are among the most common drivers of human cancers, yet therapeutically targeting mutant KRas has proven to be a significant challenge. PHT-7.3 is a novel small molecule inhibitor that offers a unique approach to studying and potentially treating KRas-mutant cancers. It selectively inhibits the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1), a scaffold protein crucial for mutant KRas signaling.[1] By binding to the CNK1 PH domain, this compound prevents its co-localization with mutant KRas at the plasma membrane, thereby disrupting downstream signaling pathways essential for tumor cell growth and survival.[2] This document provides detailed application notes and protocols for the use of this compound in the investigation of KRas-mutant cancer cell lines.

Mechanism of Action

This compound exhibits a selective inhibitory action against cancer cells harboring KRas mutations, with minimal effect on wild-type KRas cells. The binding of this compound to the CNK1 PH domain has a dissociation constant (Kd) of 4.7 μM.[1] This interaction sterically hinders the binding of CNK1 to phosphoinositides in the plasma membrane, a critical step for its function as a scaffold for mutant KRas. Consequently, the activation of downstream effector pathways, particularly the Ral and Rho signaling cascades, is abrogated, leading to a cytostatic effect on tumor growth.[3][4]

Caption: Mechanism of this compound action in KRas-mutant cells.

Data Presentation

In Vitro Efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

The inhibitory effect of this compound on cell proliferation has been quantified in a panel of NSCLC cell lines, demonstrating selectivity for those with KRas mutations.

| Cell Line | KRas Status | 2D Growth IC50 (µM) | 3D Growth (Soft Agar) IC50 (µM) |

| A549 | G12S | 15.6 | 8.5 |

| H441 | G12V | 22.1 | 12.3 |

| H358 | G12C | 25.0 | Not Reported |

| H727 | G12V | 30.5 | Not Reported |

| H1975 | Wild-Type | >100 | >100 |

| H1650 | Wild-Type | >100 | >100 |

| H322 | Wild-Type | >100 | >100 |

Data compiled from Indarte M, et al. Cancer Res. 2019.

In Vivo Antitumor Activity of this compound

This compound has demonstrated significant cytostatic antitumor activity in xenograft models of human KRas-mutant NSCLC.

| Xenograft Model | KRas Mutation | Treatment | Outcome |

| A549 | G12S | 200 mg/kg this compound, i.p. daily for 20 days | Significant tumor growth inhibition |

| H441 | G12V | 200 mg/kg this compound, i.p. daily for 20 days | Significant tumor growth inhibition |

| H1975 | Wild-Type | 200 mg/kg this compound, i.p. daily for 21 days | No significant tumor growth inhibition |

Data compiled from Indarte M, et al. Cancer Res. 2019.[4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in KRas-mutant cancer cell lines.

Caption: General experimental workflow for this compound evaluation.

Cell Viability Assay (XTT Assay)

This protocol is for determining the IC50 of this compound in KRas-mutant and wild-type cancer cell lines.

Materials:

-

KRas-mutant (e.g., A549, H441) and wild-type (e.g., H1975) cancer cell lines

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well clear-bottom, opaque-walled microplates

-

XTT Cell Viability Assay Kit

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

XTT Reagent Preparation and Addition:

-

Prepare the XTT working solution according to the manufacturer's protocol (e.g., mix XTT reagent and electron coupling reagent).

-

Add 50 µL of the XTT working solution to each well.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 2-4 hours, or until a color change is apparent.

-

Gently shake the plate to evenly distribute the formazan dye.

-

Measure the absorbance at 450-490 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

-

-

Data Analysis:

-

Subtract the background absorbance (media only wells).

-

Normalize the data to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Anchorage-Independent Growth Assay (Soft Agar Assay)